
3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C₁₃H₂₇N It is a cyclohexane derivative with amine functionality, characterized by the presence of methyl groups at the 3 and 5 positions of the cyclohexane ring and a 3-methylbutan-2-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of Methyl Groups: The methyl groups at the 3 and 5 positions can be introduced through Friedel-Crafts alkylation or other alkylation reactions using appropriate methylating agents.
Amination: The introduction of the amine group can be achieved through reductive amination or nucleophilic substitution reactions. The 3-methylbutan-2-yl group can be introduced via alkylation of the amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts such as palladium or platinum for hydrogenation reactions.
Solvents: Selection of suitable solvents like toluene or dichloromethane to facilitate the reactions.
Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclohexane ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to signal transduction and cellular responses.
Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic pathways and biochemical processes.
Pathway Modulation: Modulation of signaling pathways, influencing cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
- 2,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
Uniqueness
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is unique due to the specific positioning of the methyl groups on the cyclohexane ring and the 3-methylbutan-2-yl substituent on the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-9(2)12(5)14-13-7-10(3)6-11(4)8-13/h9-14H,6-8H2,1-5H3 |
InChI Key |
ZCUQVWDSXFIVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC(C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


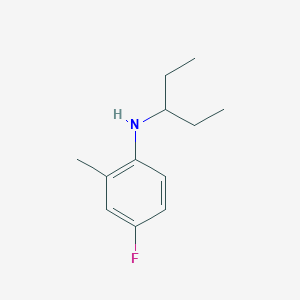
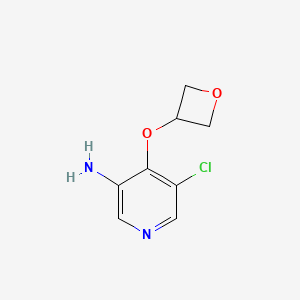
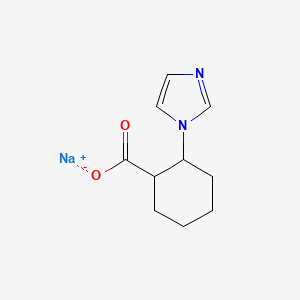
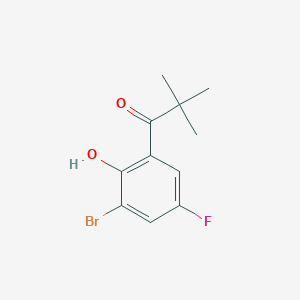
![3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13285312.png)
amine](/img/structure/B13285328.png)
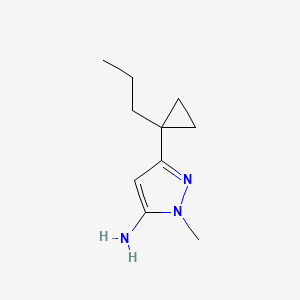
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B13285352.png)


amine](/img/structure/B13285376.png)

![6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13285383.png)

